

Off-Target Effects of Irak4-IN-27 at High Concentrations: A Technical Guide

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Compound of Interest		
Compound Name:	Irak4-IN-27	
Cat. No.:	B12386653	Get Quote

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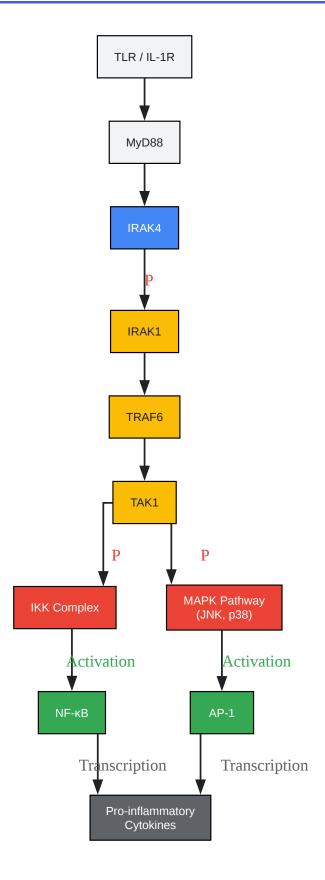
Introduction

Interleukin-1 receptor-associated kinase 4 (IRAK4) is a serine/threonine kinase that serves as a critical node in the signaling pathways of Toll-like receptors (TLRs) and interleukin-1 receptors (IL-1Rs).[1][2] These pathways are integral to the innate immune response, and their dysregulation is implicated in a variety of inflammatory and autoimmune diseases, as well as certain cancers. As such, IRAK4 has emerged as a promising therapeutic target. Irak4-IN-27 (also referred to as compound 22 in scientific literature) is a potent and selective inhibitor of IRAK4 with a 2,3-dihydrobenzofuran scaffold. This guide provides an in-depth analysis of the potential off-target effects of Irak4-IN-27, particularly at high concentrations, which is a critical consideration in the development of any kinase inhibitor. While specific, comprehensive public data on the off-target profile of Irak4-IN-27 is limited, this document compiles representative data from highly selective IRAK4 inhibitors to illustrate a typical selectivity profile.

IRAK4 Signaling Pathway

IRAK4 is a central component of the Myddosome, a signaling complex that forms downstream of TLRs and IL-1Rs upon ligand binding.[1] The kinase activity of IRAK4 is essential for the phosphorylation and activation of downstream targets, including IRAK1, which subsequently leads to the activation of transcription factors like NF-kB and AP-1, and the production of proinflammatory cytokines.[1][3]





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Figure 1: Simplified IRAK4 Signaling Pathway.



Data Presentation: Off-Target Profile of a Representative Selective IRAK4 Inhibitor

While the specific kinome-wide selectivity data for **Irak4-IN-27** at high concentrations is not publicly available, the originating research describes it as having "favorable kinase selectivity." To provide a tangible understanding of what to expect from a highly selective IRAK4 inhibitor, the following table summarizes representative data from a similar class of potent IRAK4 inhibitors. This data is typically generated by screening the compound at a high concentration (e.g., $1~\mu\text{M}$ or $10~\mu\text{M}$) against a large panel of kinases.



Kinase Target	Representative % Inhibition at 1 µM	Representative IC50 (nM)	Notes
IRAK4	>95%	<10	On-Target
IRAK1	>90%	<50	Often a target of dual IRAK1/4 inhibitors due to high homology in the ATP-binding site.
FLT3	<50%	>1000	A common off-target for many kinase inhibitors, used as a benchmark for selectivity.[4]
Lck	<30%	>2000	A member of the Src family of tyrosine kinases; inhibition could affect T-cell signaling.[5]
TAK1	<20%	>5000	A downstream kinase in the IRAK4 pathway; selectivity over TAK1 is a key goal.
Other Kinases	Generally <10%	>10,000	A highly selective inhibitor will show minimal activity against a broad panel of other kinases.

Disclaimer: This table presents representative data for a highly selective IRAK4 inhibitor and is for illustrative purposes. The actual off-target profile of **Irak4-IN-27** may vary.

Experimental Protocols



The determination of a kinase inhibitor's off-target profile involves a series of well-defined experimental procedures. Below are detailed methodologies for key experiments.

Kinome-Wide Selectivity Screening (Kinome Scan)

Objective: To assess the selectivity of an inhibitor by quantifying its binding to or inhibition of a large panel of kinases.

Methodology:

- Compound Preparation: The inhibitor (e.g., **Irak4-IN-27**) is serially diluted in an appropriate solvent (typically DMSO) to a range of concentrations. For an initial broad screen, a single high concentration (e.g., 1 μM or 10 μM) is often used.
- Kinase Panel: A large panel of purified, recombinant human kinases (e.g., the KINOMEscan[™] panel from DiscoveRx or similar services) is utilized. These assays often employ a competition binding assay format.
- Assay Principle (Competition Binding Assay Example):
 - An immobilized active site-directed ligand is used for each kinase.
 - The kinase is mixed with the immobilized ligand and a DNA-tagged ATP analog. The amount of kinase that binds to the immobilized ligand is quantified using qPCR of the DNA tag.
 - The test inhibitor is added to the reaction. If it binds to the kinase, it will prevent the kinase from binding to the immobilized ligand, resulting in a lower qPCR signal.
- Data Analysis: The results are typically expressed as a percentage of inhibition relative to a DMSO control. A lower percentage indicates stronger binding of the inhibitor to the kinase.
 For hits (kinases showing significant inhibition), follow-up dose-response curves are generated to determine the IC50 or Kd values.

IC50 Determination for On- and Off-Target Kinases

Objective: To determine the concentration of an inhibitor required to reduce the activity of a specific kinase by 50%.



Methodology:

Reagents:

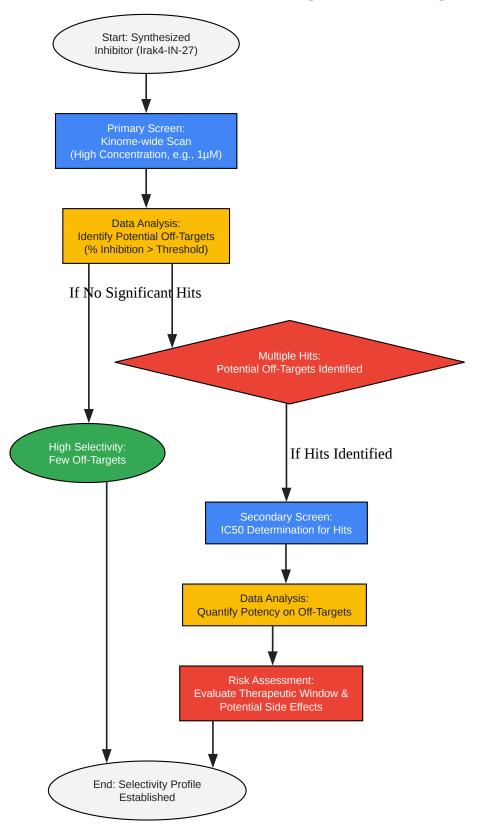
- Purified recombinant kinase (e.g., IRAK4, or a potential off-target kinase).
- Kinase-specific substrate (peptide or protein).
- ATP.
- Assay buffer (containing MgCl2, DTT, and other necessary components).
- Detection reagent (e.g., ADP-Glo[™] from Promega, which measures ADP production as an indicator of kinase activity).

Procedure:

- A series of dilutions of the inhibitor are prepared in DMSO and then diluted in assay buffer.
- The kinase and its substrate are pre-incubated with the various concentrations of the inhibitor in a multi-well plate.
- The kinase reaction is initiated by the addition of ATP. The concentration of ATP is typically at or near the Km for each specific kinase to ensure accurate and comparable IC50 values.
- The reaction is allowed to proceed for a set period at a specific temperature (e.g., 30 minutes at room temperature).
- The reaction is stopped, and the amount of product formed (or ATP consumed) is measured using a suitable detection method (e.g., luminescence, fluorescence, or radioactivity).
- Data Analysis: The data are plotted as the percentage of kinase activity versus the logarithm
 of the inhibitor concentration. A sigmoidal dose-response curve is fitted to the data using
 non-linear regression to determine the IC50 value.



Mandatory Visualizations Experimental Workflow for Off-Target Profiling





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Figure 2: Workflow for Kinase Inhibitor Off-Target Profiling.

Conclusion

The development of highly selective kinase inhibitors is paramount to achieving therapeutic efficacy while minimizing adverse effects. For an IRAK4 inhibitor like **Irak4-IN-27**, a thorough understanding of its off-target profile at various concentrations is essential. While specific public data for **Irak4-IN-27** is not available, the methodologies and representative data presented in this guide provide a framework for researchers and drug development professionals to assess and interpret the selectivity of novel IRAK4 inhibitors. A favorable selectivity profile, characterized by potent on-target activity and minimal inhibition of other kinases, is a key determinant for the successful clinical translation of these promising therapeutic agents.

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